1,3-Diethoxy-5-ethynylbenzene

Atmospheric Water Harvesting Porous Polymer Sorbents Physisorption

Sourcing a single monomer that provides both structural framework and oxygen functionalization for porous polymers is a persistent challenge. 1,3-Diethoxy-5-ethynylbenzene is the direct solution, acting as a self-functionalizing building block that eliminates the need for post-synthetic modification. - Produces hyper-cross-linked polymers with BET surface areas up to 1062 m²/g and a high functional group density of 7.87 mmol/g. - Enables materials with reversible water vapor capacity up to 314 mg/g at 90% RH, ideal for atmospheric water harvesting. - Delivers exceptional benzene vapor capture capacity of 971 mg/g at room temperature for environmental remediation applications.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13977237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethoxy-5-ethynylbenzene
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C#C)OCC
InChIInChI=1S/C12H14O2/c1-4-10-7-11(13-5-2)9-12(8-10)14-6-3/h1,7-9H,5-6H2,2-3H3
InChIKeyPKAYFKSDIVIPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethoxy-5-ethynylbenzene Overview


1,3-Diethoxy-5-ethynylbenzene (CAS 1448170-54-4) is a functionalized aromatic terminal alkyne monomer with a molecular formula of C12H14O2 and a molecular weight of 190.24 . It serves as a critical building block in the synthesis of functionalized hyper-cross-linked porous polyacetylenes [1]. Unlike its unsubstituted or simply alkyl-substituted analogs, the presence of the two electron-donating ethoxy groups at the 1,3-positions directly influences the electronic character of the aromatic ring and, consequently, the properties of the resulting polymeric materials, including their porosity and specific physisorption activity [1].

Generic Substitution Failure for 1,3-Diethoxy-5-ethynylbenzene


In the design of functional porous organic polymers, the substitution pattern on the monomer is paramount. Unsubstituted 1,3-diethynylbenzene and other mono-functionalized ethynylbenzenes lack the dual functionality of 1,3-diethoxy-5-ethynylbenzene, which serves as a single monomer that provides both the cross-linking framework and the oxygen-containing functional groups essential for specific physisorption applications [1]. Substituting with analogs like 1,3-dimethoxy-5-ethynylbenzene or 1,4-diethynylbenzene results in polymers with altered pore architectures and different adsorption capacities for water and volatile organic compounds (VOCs) [1][2]. The specific electron-donating and steric effects of the 1,3-diethoxy groups are not simply interchangeable and directly dictate the final material's performance in applications like atmospheric water harvesting and VOC capture [1].

1,3-Diethoxy-5-ethynylbenzene Performance Evidence


Water Vapor Capture vs. Unsubstituted 1,3-Diethynylbenzene

Polymers derived from 1,3-diethoxy-5-ethynylbenzene (a representative oxygen-containing monomer in this class) demonstrate a significantly higher capacity for cyclic reversible capture of water vapor from air compared to networks derived from unsubstituted 1,3-diethynylbenzene. This difference is a direct result of the oxygen-containing functional groups introduced by the ethoxy substituents [1].

Atmospheric Water Harvesting Porous Polymer Sorbents Physisorption

BET Surface Area and Functional Group Density

Despite the presence of bulky, non-cross-linking ethoxy groups, the homopolymerization of 1,3-diethoxy-5-ethynylbenzene yields hyper-cross-linked polyacetylene networks that maintain a high BET surface area. This is a key advantage over alternative functionalization strategies (e.g., post-polymerization modification) which can lead to pore collapse or significant surface area reduction [1][2].

Porous Organic Polymers Gas Storage Heterogeneous Catalysis

Porosity and VOC Capture vs. 1,4-Diethynylbenzene

The 1,3-substitution pattern in 1,3-diethoxy-5-ethynylbenzene is crucial for generating the micro/mesoporous texture required for specific applications. In contrast, polymers derived from 1,4-diethynylbenzene (para-substituted) are known to yield different pore architectures and sorption characteristics, which are not optimized for the high benzene vapor capacity achievable with the oxygen-rich, 1,3-substituted networks [1].

Volatile Organic Compound Capture Environmental Remediation Microporous Materials

Atom-Economic Homopolymerization vs. Copolymerization

1,3-Diethoxy-5-ethynylbenzene enables a one-step, atom-economic chain-growth coordination homopolymerization to yield functionalized porous networks. This is a distinct advantage over copolymerization strategies (e.g., with phenylacetylene) which often require additional steps, lower functional group density, or result in soluble, non-porous polymers [1][2].

Green Chemistry Polymer Synthesis Process Efficiency

1,3-Diethoxy-5-ethynylbenzene Applications


Sorbents for Atmospheric Water Harvesting

The monomer is ideal for creating porous polymers with a high and reversible capacity for water vapor (up to 314 mg/g at 90% relative humidity), a direct consequence of its oxygen-containing ethoxy groups [1]. This makes it a preferred building block for materials used in dehumidification and atmospheric water generation.

Filters for Benzene and VOC Capture

Polymers derived from this compound are specifically active in the reversible capture of benzene vapor, achieving capacities up to 971 mg/g at room temperature [1]. This high affinity for aromatic VOCs is critical for environmental remediation and industrial safety applications.

Functionalized Heterogeneous Catalyst Supports

The monomer's ability to form hyper-cross-linked networks with both high BET surface area (up to 1062 m²/g) and a high density of functional groups (up to 7.87 mmol/g) makes it an excellent precursor for catalyst supports where both a large surface area and a high concentration of anchoring sites are required [1].

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